2-Hydroxy-N-methylpropanamide

Description

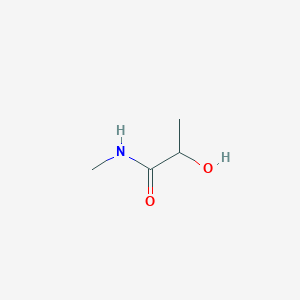

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQAQKMWJQTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338167 | |

| Record name | 2-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51676-15-4 | |

| Record name | 2-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy N Methylpropanamide

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 2-Hydroxy-N-methylpropanamide relies on fundamental organic reactions, primarily involving the formation of an amide bond from lactic acid or its derivatives.

Aminolysis is a conventional and straightforward method for synthesizing amides. This process involves the reaction of an amine with a carboxylic acid derivative. In the context of this compound, this typically involves a two-step process starting from lactic acid. First, the hydroxyl group of lactic acid is often protected, and the carboxylic acid is converted into a more reactive derivative, such as an ester (e.g., methyl lactate) or an acyl chloride. This activated intermediate then reacts with methylamine (B109427) in an aminolysis reaction to form the desired N-methyl amide bond. The protecting group is subsequently removed to yield the final product. The reactivity of the lactic acid derivative is a key factor in the efficiency of this reaction.

Direct amidation of lactic acid with methylamine presents a more atom-economical route by avoiding the need for activation steps. However, this reaction is thermodynamically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt and the need to remove water to drive the equilibrium toward the amide product. High temperatures are typically required, which can lead to side reactions.

Research has demonstrated the feasibility of direct amidation of lactic acid with primary amines under solvent-free and catalyst-free conditions. researchgate.net By heating a mixture of lactic acid and an amine, α-hydroxy-amides can be synthesized in good to excellent yields. researchgate.net The optimization of this reaction involves adjusting the molar ratio of the reactants and the temperature. For instance, reacting lactic acid with aniline (B41778) (a model primary amine) showed that a 1.2:1 molar ratio of lactic acid to amine at 70°C provided an optimal yield of 83%. researchgate.net

| Reactant 1 | Reactant 2 | Molar Ratio (Lactic Acid:Amine) | Temperature (°C) | Yield (%) | Reference |

| Lactic Acid | Aniline | 1.0 : 1 | 70 | 62 | researchgate.net |

| Lactic Acid | Aniline | 1.2 : 1 | 70 | 83 | researchgate.net |

| Lactic Acid | Aniline | 1.5 : 1 | 70 | 78 | researchgate.net |

| Lactic Acid | Aniline | 1.2 : 1 | 60 | 74 | researchgate.net |

| Lactic Acid | Aniline | 1.2 : 1 | 80 | 76 | researchgate.net |

| Data based on the direct amidation of lactic acid with aniline as a model primary amine. |

This approach has been successfully applied to a variety of aryl amines, demonstrating its broad scope for producing N-aryl α-hydroxyl amides. researchgate.net

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes.

The direct, catalyst-free amidation of lactic acid exemplifies a green chemistry approach. researchgate.net By eliminating the need for both a catalyst and a solvent, the process reduces chemical waste and energy consumption associated with solvent removal and purification. researchgate.net This method offers high atom economy and aligns with the principles of designing safer chemical syntheses. The pursuit of "Green Chemistry" is also noted in patent literature concerning related chemical processes, indicating a broader trend toward sustainable manufacturing. google.com

For the synthesis of chiral α-hydroxy amides, amidases are particularly relevant enzymes. These enzymes catalyze the hydrolysis of amides to their corresponding carboxylic acids. researchgate.net This reaction can be performed enantioselectively, allowing for the kinetic resolution of a racemic amide mixture. For example, in the synthesis of a related compound, (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an amidase from Klebsiella oxytoca was used to resolve the racemic amide, hydrolyzing the (R)-amide to the (R)-acid while leaving the (S)-amide unreacted. acs.org This allows for the separation and isolation of both enantiomerically pure acid and amide. acs.org Similarly, a novel S-enantioselective amidase from Arthrobacter sp. has been used to produce (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid from the racemic amide. tandfonline.com

These biocatalytic methods demonstrate significant potential for the large-scale, efficient production of enantiomerically pure α-hydroxy acids and their corresponding amides, which are valuable chiral building blocks. researchgate.netacs.org

Stereoselective Synthesis of Enantiomers of this compound

Accessing enantiomerically pure forms of this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Stereoselective synthesis can be achieved through several key strategies, with enzymatic resolution being a prominent and highly effective method. ethz.ch

Enzymatic kinetic resolution is a widely applied technique for separating enantiomers. google.commdpi.com This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the enantiopure product.

For instance, the resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (B169514) (a structural analog) has been extensively studied. An amidase from Klebsiella oxytoca specifically hydrolyzes the (R)-enantiomer of the amide to produce (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, leaving behind the unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. acs.org This process has been scaled up to produce hundreds of kilograms of the (R)-acid with high purity (>98%) and excellent enantiomeric excess (ee) values (nearly 100%). acs.org

Conversely, S-selective amidases can be used to produce the (S)-acid and the (R)-amide. An S-enantioselective amidase from Arthrobacter sp. S-2 was used to resolve the same racemic amide, yielding (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and the unreacted (R)-amide. tandfonline.com Another study using whole-cell catalysis with Escherichia coli harboring an amidase from Burkholderia contaminans (Bp-Ami) achieved a 44% yield and an enantiomeric excess of 95% for the (R)-acid product within 10 minutes. researchgate.net

| Biocatalyst (Enzyme) | Substrate | Product 1 | Product 2 | Enantiomeric Excess (ee) | Reference |

| Amidase from Klebsiella oxytoca | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | ~100% | acs.org |

| S-amidase from Arthrobacter sp. S-2 | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | >99% (for S-acid) | tandfonline.com |

| Amidase (Bp-Ami) in E. coli | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | 95% (for R-acid) | researchgate.net |

| Data based on the enzymatic resolution of a structurally related fluorinated analog. |

These examples highlight the power of biocatalysis to deliver high-purity enantiomers of α-hydroxy amides and their corresponding acids, providing essential chiral building blocks for further synthesis. google.combldpharm.comlookchem.commoldb.com

Elucidation of Advanced Structural and Conformational Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a fundamental tool for the unambiguous assignment of the atomic framework of 2-Hydroxy-N-methylpropanamide. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while multi-dimensional techniques are required to piece together the complete structural puzzle.

Multi-dimensional NMR experiments are indispensable for establishing the covalent bond network and spatial relationships within the molecule. bitesizebio.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a key correlation would be observed between the amide proton (N-H) and the protons of the N-methyl group, confirming their proximity across the amide bond.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly to the carbon atoms they are attached to. nih.gov It would show clear correlations for the N-methyl group (¹H to ¹³C), the C2-methyl groups (¹H to ¹³C), and would confirm the absence of a proton on the quaternary C2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It provides the links between the molecule's building blocks. For instance, correlations would be expected from the N-methyl protons to both the amide carbonyl carbon (C1) and the N-methyl carbon. Similarly, the protons of the C2-methyl groups would show a correlation to the central C2 carbon and the carbonyl carbon (C1), firmly establishing the propanamide backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | C=O | - | 177.1 | - |

| 2 | C(OH) | - | 72.5 | - |

| - | C(OH)CH₃ | 1.45 (s, 6H) | 26.8 | C1, C2 |

| - | NH | 6.80 (br s, 1H) | - | C1, N-CH₃ |

| - | N-CH₃ | 2.85 (d, 3H) | 26.2 | C1 |

| - | OH | 4.50 (s, 1H) | - | C2, C(OH)CH₃ |

Predicted data based on analogous structures and chemical shift principles. nih.gov

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond, often leading to the existence of cis and trans conformers. acs.orggeorgiasouthern.edu Variable Temperature (VT) NMR is the primary method for investigating such dynamic processes. nih.gov

For this compound, VT-NMR experiments would provide insight into two key dynamic features:

Amide Bond Rotation: At low temperatures, the rotation around the C1-N bond would be slow on the NMR timescale, potentially resulting in separate signals for the cis and trans isomers, if both are present in significant populations. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. acs.org This allows for the calculation of the energy barrier (ΔG‡) to rotation.

Intramolecular Hydrogen Bonding: The chemical shifts of the hydroxyl (-OH) and amide (N-H) protons are highly sensitive to hydrogen bonding. nih.govruc.dk By monitoring their chemical shifts as a function of temperature and solvent, the presence and strength of intramolecular hydrogen bonds (e.g., between the C2-hydroxyl and the amide oxygen) can be inferred. A low dependence of the OH proton chemical shift on temperature is often indicative of its participation in an intramolecular hydrogen bond. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. researchgate.net For this compound, these techniques are particularly useful for characterizing the amide and hydroxyl groups.

The vibrational spectrum of this compound is dominated by characteristic amide and hydroxyl absorptions.

Hydroxyl Stretching (ν O-H): A broad absorption band in the region of 3400-3300 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration involved in hydrogen bonding.

Amide I Band: Occurring in the 1680-1630 cm⁻¹ region, this band is one of the most intense in the IR spectrum and arises primarily from the C=O stretching vibration (~80%). Its precise frequency is sensitive to hydrogen bonding and the local environment. nih.govleibniz-fli.de

Amide II Band: This band, found between 1570-1510 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is sensitive to conformation and is typically strong in the IR but weaker in the Raman spectrum.

Amide III Band: This is a complex vibration appearing in the 1350-1250 cm⁻¹ range, involving C-N stretching, N-H bending, and other backbone vibrations. tu-braunschweig.deresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl Stretch | 3400 - 3300 (broad) |

| ν(N-H) | Amide N-H Stretch | ~3300 (often overlaps with ν(O-H)) |

| Amide I | C=O Stretch | 1650 - 1630 |

| Amide II | N-H Bend + C-N Stretch | 1560 - 1540 |

| Amide III | Complex (C-N Stretch, N-H Bend) | 1320 - 1280 |

Frequencies are based on data for analogous N-methylamides. nih.govresearchgate.net

To definitively assign the atomic motions contributing to the complex amide bands, isotopic labeling is employed. figshare.comnih.gov By selectively substituting atoms such as ¹²C, ¹⁴N, or ¹⁶O with their heavier isotopes (¹³C, ¹⁵N, or ¹⁸O), the frequencies of vibrations involving these atoms will shift to lower wavenumbers.

¹³C Labeling: Substituting the ¹²C of the carbonyl group with ¹³C would cause a significant downward shift (around 40-45 cm⁻¹) in the Amide I band frequency, confirming its primary C=O stretching character. huji.ac.il

¹⁵N Labeling: Replacing ¹⁴N with ¹⁵N would cause a smaller shift in the Amide I band but a more significant shift in the Amide II band, confirming the contribution of N-H bending and C-N stretching to this mode. acs.org A combined ¹³C/¹⁵N labeling strategy can be used to further disentangle the complex vibrational couplings. figshare.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic coordinates in the solid state. anton-paar.com This technique would yield a three-dimensional model of this compound, revealing exact bond lengths, bond angles, and torsional angles that define its conformation within the crystal lattice.

Crucially, this method would elucidate the intermolecular interactions that stabilize the crystal packing. It is highly probable that a network of hydrogen bonds would be observed, for example, involving the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. The amide N-H group could similarly participate in hydrogen bonding. Analysis of these interactions is key to understanding the supramolecular assembly of the compound in the solid state.

Table 3: Plausible Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length C1=O1 (Å) | 1.24 |

| Bond Length C1-N (Å) | 1.33 |

| Bond Length C1-C2 (Å) | 1.53 |

| Bond Length C2-O2 (Å) | 1.43 |

| Bond Angle O1-C1-N (°) | 123.0 |

| Torsion Angle O1-C1-N-C(Me) (°) | ~180 (for trans-amide) |

| Hydrogen Bond O2-H···O1 (Å) | ~2.8 |

Data are representative values based on crystal structures of similar small organic amides.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for characterizing chiral molecules like the enantiomers of this compound. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration and conformation.

While specific ORD and CD spectra for this compound are not readily found in published literature, a robust analysis can be inferred from studies on its close analog, (S)-lactamide (2-hydroxypropanamide). researchgate.netacs.org Lactamide (B1674226) shares the same chiral center and core structure, differing only by the absence of a methyl group on the amide nitrogen.

Optical Rotatory Dispersion (ORD) analysis involves measuring the change in optical rotation as a function of the wavelength of light. For a chiral molecule, the ORD curve will show a characteristic pattern, known as a Cotton effect, in the region of its electronic absorptions.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR). A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule. The sign and magnitude of these peaks are directly related to the spatial arrangement of atoms around the chiral center.

For (S)-lactamide in an aqueous solution, experimental and computational studies have revealed its characteristic CD spectrum. researchgate.netacs.org Time-dependent density functional theory (TDDFT) calculations have been successful in reproducing the experimental spectra, allowing for confident assignment of the absolute configuration. researchgate.net The primary electronic transitions responsible for the CD signals in the UV region originate from the n → π* and π → π* transitions of the amide chromophore. The presence of the hydroxyl group on the chiral alpha-carbon significantly influences these transitions, making the CD spectrum exquisitely sensitive to the molecule's conformation.

Based on the lactamide model, the (S)-enantiomer of this compound is predicted to exhibit a specific CD spectrum, and its (R)-enantiomer would show a mirror-image spectrum. This allows for the unambiguous determination of the enantiomeric form and the assessment of enantiomeric excess in a sample.

Detailed Conformational Analysis and Intramolecular Interactions

Analysis of Rotameric States and Energy Barriers

The flexibility of this compound arises from the rotation around the C-C and C-N bonds. This rotation leads to various conformers, or rotamers, each with a distinct energy level. The population of these rotameric states at a given temperature depends on their relative energies, with lower energy conformers being more populated.

Computational studies on analogous molecules like lactamide have identified several low-energy conformers. researchgate.netacs.org The relative orientation of the carbonyl (C=O), hydroxyl (O-H), and N-H/N-CH₃ groups determines the stability of each conformer. The energy barriers to rotation between these states are typically in the range of a few kcal/mol. These barriers are influenced by steric hindrance and electronic effects. For this compound, the presence of the N-methyl group, compared to the N-H in lactamide, would introduce additional steric bulk, likely altering the relative energies of the conformers and the rotational energy barriers. For instance, conformations that minimize the steric clash between the N-methyl group and the other substituents would be favored.

The table below illustrates a hypothetical comparison of the primary rotamers and their relative energies, based on general principles and data from related amides. The exact values for this compound would require specific computational or experimental investigation.

Table 1: Hypothetical Rotameric States and Relative Energies for this compound

| Rotamer | Dihedral Angle (O=C-C-O) | Key Feature | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| I | ~0° | Eclipsed C=O and O-H | High (Steric Strain) |

| II | ~60° | Gauche | Low |

| III | ~120° | Eclipsed C=O and C-H | Moderate |

Role of Intramolecular Hydrogen Bonding in Conformation Stability

A key factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the oxygen atom of the carbonyl group (the acceptor).

The presence and strength of such hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy, where the O-H stretching frequency would be red-shifted in the hydrogen-bonded conformer compared to a free O-H group.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lactamide |

| (S)-lactamide |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and properties of molecules from first principles. These calculations are crucial for determining optimized geometries, spectroscopic parameters, and conformational landscapes.

Furthermore, an analysis of the electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally indicates a molecule is more reactive. nih.gov Without dedicated studies, specific values for the HOMO, LUMO, and the energy gap of 2-Hydroxy-N-methylpropanamide remain undetermined.

Table 4.1.1: Frontier Molecular Orbital Parameters for this compound (Note: Data not available in published computational studies.)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Not Reported |

| LUMO Energy (eV) | Not Reported |

While experimental spectroscopic data for this compound can be found in databases, published research comparing these findings with theoretically predicted parameters from quantum chemical calculations is scarce. DFT methods are frequently used to calculate vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. semanticscholar.org A comparative study would be essential for validating the computational models and providing a more detailed assignment of the experimental spectra. However, a dedicated computational analysis of the spectroscopic parameters for this compound has not been located in the scientific literature.

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. A computational analysis of the energetic landscape would involve mapping the potential energy surface to identify stable conformers and the transition states that connect them. This would reveal the relative energies of different spatial arrangements and their population distributions at thermal equilibrium. Such a conformational analysis, performed using quantum chemical methods, has not been specifically published for this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

Molecular Dynamics (MD) simulations are a powerful technique for studying the movement of atoms and molecules over time, providing a detailed picture of dynamic processes. mdpi.com

MD simulations can elucidate the interactions between a solute and solvent molecules, including the formation and dynamics of hydrogen bonds. Studies on similar molecules, such as N-methylacetamide, have used ab initio MD to probe hydrogen bond dynamics in solvents like water and methanol (B129727). rsc.orgnih.gov These simulations provide insights into how the solvent environment affects the structure and vibrational frequencies of the solute. researchgate.net However, specific MD simulation studies focusing on the solvation effects and intermolecular dynamics of this compound are not available in the current body of scientific literature.

Table 4.2.1: Solvation Dynamics Parameters for this compound (Note: Data not available from specific molecular dynamics simulations.)

| Solvent | Parameter | Value |

|---|---|---|

| Water | Hydrogen Bond Lifetime (ps) | Not Reported |

Molecular recognition involves the specific interaction between two or more molecules. Simulations can model these processes, for instance, how a molecule like this compound might bind to a receptor or participate in self-assembly. These investigations are critical for understanding biological activity and designing new materials. Despite the potential applications, there is no specific research available that details molecular dynamics simulations of this compound in the context of molecular recognition in model chemical systems.

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule in three-dimensional space. It is an effective tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP surface is mapped with colors, where different colors represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be the most electron-rich regions, appearing as red or deep yellow on an MEP map. These sites would be the primary targets for electrophiles.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atom attached to the nitrogen would be anticipated to show positive potential, making them susceptible to interaction with nucleophiles.

Green Regions: Denote areas of neutral or very low electrostatic potential, typically found over the carbon backbone of the molecule.

A hypothetical MEP analysis would thus predict the carbonyl oxygen and hydroxyl oxygen as sites for electrophilic interaction, while the hydroxyl and amide hydrogens would be predicted as sites for nucleophilic interaction.

Table 1: Predicted Reactive Sites of this compound from Hypothetical MEP Analysis

| Site | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Negative (Red) | Electrophilic Attack |

| Hydroxyl Oxygen (-OH) | Negative (Red) | Electrophilic Attack |

| Hydroxyl Hydrogen (-OH) | Positive (Blue) | Nucleophilic Attack |

| Amide Hydrogen (-NH) | Positive (Blue) | Nucleophilic Attack |

Computational Studies of Intermolecular Interactions

The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions. Computational methods can be employed to study the nature and strength of these interactions.

Hydrogen Bonding: The presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygen atoms) in this compound suggests that hydrogen bonding is a dominant intermolecular force. Computational studies, such as Density Functional Theory (DFT) calculations, could be used to model dimers or larger clusters of the molecule. These studies would calculate the geometries, binding energies, and vibrational frequencies of the hydrogen-bonded complexes to quantify the strength of these interactions.

Host-Guest Chemistry: While no specific studies on the host-guest chemistry of this compound are available, its structure suggests it could potentially act as a guest molecule. Its ability to form hydrogen bonds would allow it to interact with host molecules that have complementary binding sites, such as cyclodextrins or crown ethers. Computational docking and molecular dynamics simulations could predict the most stable binding poses and calculate the binding affinities between this compound and various host molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical investigations that aim to build mathematical models correlating the chemical structure of a compound with its physical, chemical, or biological properties. These models are based on calculated molecular descriptors.

For this compound, a QSPR study would involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors, such as constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated for this compound and a series of structurally related compounds.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that links a specific property (e.g., boiling point, solubility, or a specific type of reactivity) to a selection of the calculated descriptors.

Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques.

As there are no published QSPR studies specifically focused on this compound, no specific models or data can be presented. However, such a study could be valuable for predicting the properties of new, related compounds without the need for experimental synthesis and testing.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group on the second carbon is a versatile site for numerous chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 2-Hydroxy-N-methylpropanamide can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the compound with alkyl halides or other electrophilic species in the presence of a base. These reactions are fundamental in modifying the polarity and steric properties of the molecule.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride (B1165640) | 2-Acetoxy-N-methylpropanamide |

Selective Oxidation and Reduction Pathways

Selective oxidation of the secondary hydroxyl group can yield the corresponding ketone, N-methyl-2-oxopropanamide. This transformation can be accomplished using a variety of oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amide group.

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the second carbon position, leading to the formation of new carbon-heteroatom bonds. The mechanism for these reactions is typically SN2, involving an inversion of stereochemistry if the starting material is chiral.

Reactions Involving the Amide Functional Group

The N-methylamide group exhibits its own characteristic reactivity, including hydrolysis and reactions at the nitrogen atom.

Hydrolysis Mechanisms and Kinetic Studies

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield lactic acid and methylamine (B109427). Kinetic studies of similar N-substituted amides show that the rate of hydrolysis is dependent on pH and temperature. psu.edu Under acidic conditions, the reaction is often catalyzed by the protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com

Table 2: Products of this compound Hydrolysis

| Condition | Products |

|---|---|

| Acidic (H₃O⁺) | Lactic Acid + Methylammonium Ion |

Research on the hydrolysis of N-methylacetamide, a structurally related compound, indicates that the reaction is first order with respect to both the amide and water. psu.edu The mechanism in near-neutral, high-temperature water is suggested to be an SN2 pathway with water acting as the nucleophile. psu.edu

N-Substitution and Transamidation Reactions

While the nitrogen atom in this compound already bears a methyl group, further substitution is generally not feasible due to the stability of the amide bond. However, transamidation reactions, where the methylamino group is exchanged with another amine, can be achieved under specific conditions, often requiring a catalyst and forcing conditions. These reactions are less common than reactions at the hydroxyl group. The synthesis of related lactamides can be achieved by reacting lactate (B86563) esters or lactide with the desired amine. google.comgoogle.com

Reduction of the Amide Linkage to Amines

The conversion of the amide functionality in this compound to an amine is a fundamental transformation that provides access to N-methyl-2-hydroxypropan-1-amine. Amides are generally less reactive towards nucleophilic acyl substitution and reduction than other carboxylic acid derivatives. Consequently, their reduction requires the use of potent reducing agents.

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction proceeds by the nucleophilic addition of a hydride ion to the amide carbonyl carbon. The resulting tetrahedral intermediate undergoes a series of steps, facilitated by the aluminum hydride species, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). A typical reaction would be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Alternative reducing agents, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF), can also be employed for the reduction of amides. These reagents often offer different selectivity profiles compared to LiAlH₄ and may be preferable in the presence of other reducible functional groups. The choice of reducing agent can be critical in the context of a multi-step synthesis where chemoselectivity is paramount.

Table 1: Common Reducing Agents for Amide to Amine Transformation

| Reducing Agent | Typical Reaction Conditions | Selectivity and Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup. | Powerful, non-selective reducing agent. Reduces most polar carbonyl groups. |

| Borane (BH₃·THF) | Anhydrous THF, often at elevated temperatures. | Can offer better chemoselectivity than LiAlH₄ for certain substrates. |

| Catalytic Hydrogenation | High pressure H₂, metal catalyst (e.g., Ru, Rh). | Conditions are generally harsh and may affect other functional groups. |

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Correlation

The synthesis of derivatives and analogues of this compound is crucial for establishing structure-reactivity relationships and for the development of new chemical entities with tailored properties. Modifications can be targeted at the N-substituent, the hydroxyl group, or the carbon backbone.

The nitrogen atom of the amide provides a key site for structural diversification. While direct alkylation of the secondary amide can be challenging due to its relatively low nucleophilicity and potential for O-alkylation, N-substituted analogues can be readily prepared by employing alternative synthetic strategies. One common approach involves the use of N-substituted amino acids or their derivatives as starting materials. For instance, reacting N-substituted alanines with a suitable activating agent followed by treatment with an amine can yield a variety of N-substituted 2-hydroxypropanamides.

Another strategy involves the de novo synthesis of the amide from a primary amine. For example, a range of N-aryl or N-alkyl-2-hydroxypropanamides can be synthesized by the coupling of 2-hydroxypropanoic acid with a primary amine (R-NH₂) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach allows for the introduction of a wide array of substituents on the nitrogen atom, enabling a systematic investigation of the electronic and steric effects on the molecule's reactivity and biological activity.

This compound possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers: (R)-2-Hydroxy-N-methylpropanamide and (S)-2-Hydroxy-N-methylpropanamide. The stereochemistry of this center can significantly influence the molecule's properties and interactions in a chiral environment.

Stereoselective synthesis is key to accessing enantiomerically pure forms of this compound and its derivatives. This can be achieved by using enantiomerically pure starting materials, such as (R)- or (S)-lactic acid, or by employing chiral catalysts or auxiliaries in the synthetic route.

Derivatization of the hydroxyl group can lead to the formation of diastereomers if a new chiral center is introduced. For example, esterification of racemic this compound with a chiral carboxylic acid would result in a mixture of two diastereomeric esters. These diastereomers have different physical properties and can often be separated by techniques such as chromatography, providing a means for chiral resolution. The relative and absolute stereochemistry of these derivatives can be determined using spectroscopic methods like NMR in the presence of chiral shift reagents or by X-ray crystallography. Such studies are vital for understanding how the spatial arrangement of atoms affects molecular interactions.

Cyclization Reactions and Formation of Heterocyclic Compounds

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be designed to form rings of different sizes, depending on the nature of the reactants and reaction conditions.

For instance, derivatives of this compound where the N-methyl group is replaced by a substituent bearing a suitable electrophilic or nucleophilic center can undergo intramolecular cyclization. A notable example is the base-mediated cyclization of N-hydroxy-N-(2-oxoalkyl)amides, which are structurally related to derivatives of this compound. These reactions can lead to the formation of five-membered heterocyclic rings such as 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones researchgate.net. The reaction pathway is influenced by the stoichiometry of the base used, with an excess of base favoring the formation of the pyrrol-2-one structure researchgate.net.

Furthermore, the hydroxyl group can act as a nucleophile in intramolecular reactions. For example, under acidic conditions, an appropriately functionalized derivative of this compound could undergo cyclization to form lactones or other oxygen-containing heterocycles. The regioselectivity of these cyclization reactions is a critical aspect, often controlled by the length and nature of the linker between the reacting functional groups.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For the reduction of the amide linkage, the mechanism is generally accepted to involve the initial formation of a complex between the amide carbonyl and the Lewis acidic metal of the hydride reagent (e.g., Al in LiAlH₄). This is followed by the transfer of a hydride to the carbonyl carbon. Subsequent elimination of the oxygen atom as a metal oxide, facilitated by the Lewis acid, generates an iminium ion intermediate. A second hydride transfer to the iminium ion then yields the final amine product.

In the case of cyclization reactions, the mechanism can vary significantly with the reaction conditions. For the base-mediated cyclization of N-hydroxy-N-(2-oxoalkyl)amides, a proposed mechanism involves the deprotonation of the N-hydroxy group, followed by an intramolecular nucleophilic attack on the carbonyl group of the side chain researchgate.net. Alternatively, under certain conditions, radical pathways may be involved, particularly if single-electron transfer processes are feasible. The elucidation of these mechanisms can involve the isolation and characterization of reaction intermediates, kinetic studies to determine rate laws, and isotopic labeling experiments to trace the path of atoms throughout the reaction.

Applications in Materials Science and Chemical Synthesis Non Clinical

Role as a Monomer or Co-monomer in Polymer Chemistry

The bifunctional nature of 2-Hydroxy-N-methylpropanamide, possessing both a hydroxyl and an N-methyl amide group, allows it to act as a monomer in the synthesis of various polymers, most notably polyamides and polyesters.

This compound can be utilized as a monomer in the synthesis of polyamides through step-growth polymerization. The hydroxyl group can be converted to a more reactive species or reacted under specific conditions with a suitable dicarboxylic acid or its derivative. The amide group, while generally less reactive, can also participate in polymerization reactions under certain catalytic conditions. The presence of the N-methyl group can influence the properties of the resulting polyamide by affecting hydrogen bonding and chain packing.

The general reaction for the formation of a polyamide from a diacid and a diamine is a condensation reaction. nih.gov Similarly, this compound could potentially be incorporated into polyamide chains, for instance, by reacting with a diisocyanate or through the aminolysis of a diester. The resulting polymers would feature pendent methylamide groups, which could influence their solubility and thermal properties.

While the direct homopolymerization of this compound is not widely documented, its use as a co-monomer is a potential route to modify the properties of existing polymers. For instance, its incorporation into a polyester backbone could introduce amide linkages, potentially enhancing properties such as thermal stability and providing sites for further chemical modification.

The properties of polymers derived from this compound would be influenced by its structure. The presence of the hydroxyl group could lead to polymers with increased hydrophilicity and potential for post-polymerization modification. The N-methyl amide group would disrupt the traditional hydrogen bonding network found in secondary polyamides, which could lead to lower melting points and increased solubility in organic solvents.

A comprehensive investigation into the thermal and mechanical properties of polymers synthesized using this compound would require experimental data from techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing. researchgate.net

Utilization as a Chiral Building Block in Asymmetric Synthesis

When used in its enantiomerically pure form, such as (R)-2-Hydroxy-N-methylpropanamide or (S)-2-Hydroxy-N-methylpropanamide, this compound becomes a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. mdpi.comnih.govresearchgate.net

A chiral building block can be used to introduce chirality into a molecule through a process called asymmetric induction. The stereocenter of the chiral auxiliary directs the formation of a new stereocenter in a predictable manner. For example, the hydroxyl group of this compound could be attached to a prochiral substrate. The existing stereocenter would then influence the approach of a reagent, leading to the preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

While specific examples of this compound acting as a chiral auxiliary in asymmetric inductions are not extensively reported in readily available literature, its structure is analogous to other chiral auxiliaries that are commonly used in reactions like aldol additions, alkylations, and Diels-Alder reactions. wikipedia.org

Enantiomerically pure this compound can serve as a starting material for the synthesis of more complex chiral molecules. The existing stereocenter is retained throughout the synthetic sequence, and the functional groups (hydroxyl and amide) provide handles for further chemical transformations.

For instance, the hydroxyl group could be oxidized to a ketone or converted to a leaving group for nucleophilic substitution, while the amide could be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would allow for the elaboration of the carbon skeleton and the introduction of new functional groups, all while preserving the initial chirality. This approach is a cornerstone of "chiral pool" synthesis, where readily available chiral natural products are used as starting materials for the synthesis of complex targets.

Application as a Solvent or Co-solvent in Industrial Chemical Processes

The physical properties of this compound, such as its polarity and hydrogen bonding capabilities, suggest its potential use as a solvent or co-solvent in certain industrial chemical processes. Its structure is somewhat related to N-methylpropanamide, which is noted for its ability to form hydrogen bonds and its good solubility in aqueous solutions. solubilityofthings.com

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amide group (a hydrogen bond acceptor) would allow this compound to interact with a wide range of solutes. It could potentially be used as a reaction medium for processes that require a polar, protic environment.

As a co-solvent, it could be used to modify the properties of a primary solvent, such as increasing the solubility of a particular reactant or influencing the rate and selectivity of a chemical reaction. However, detailed studies on the specific applications of this compound as an industrial solvent or co-solvent are not widely available in the public domain. Its efficacy and viability would need to be evaluated against established industrial solvents, taking into account factors like cost, toxicity, and environmental impact.

Solvent Properties and Selectivity in Chemical Reactions

The solvent properties of this compound are dictated by its molecular structure. The presence of the hydroxyl (-OH) and N-methylamide (-C(O)NHCH₃) groups allows it to engage in hydrogen bonding as both a donor and an acceptor. This capability, combined with its inherent polarity, classifies it as a polar protic solvent.

Its characteristics are comparable to other polar aprotic amides like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), but with the added feature of a protic hydroxyl group. This dual character can be advantageous in reactions where stabilization of both charged intermediates (via polarity) and specific transition states (via hydrogen bonding) is required. Solvents play a critical role in chemical transformations, not only by providing a medium but also by influencing reaction pathways and outcomes nih.gov. The specific structure of this compound suggests its potential utility in reactions involving polar reagents or intermediates.

Table 1: Comparison of Structural Features of this compound with Common Polar Solvents

| Feature | This compound | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) |

|---|---|---|---|

| Functional Groups | Amide, Hydroxyl | Amide | Amide (cyclic) |

| Hydrogen Bond Donor | Yes (O-H, N-H) | No | No |

| Hydrogen Bond Acceptor | Yes (C=O, -OH) | Yes (C=O) | Yes (C=O) |

| Character | Polar Protic | Polar Aprotic | Polar Aprotic |

| Chirality | Yes | No | No |

While specific studies detailing its selectivity in particular reactions are not widely available, its chiral nature suggests potential for use in diastereoselective synthesis, where a chiral solvent can influence the stereochemical outcome of a reaction.

Alternative Green Solvents Studies

The development of green solvents is a key focus in sustainable chemistry, aiming to replace hazardous solvents with safer, more environmentally benign alternatives rsc.orgrsc.org. Green solvents are typically characterized by being non-toxic, biodegradable, recyclable, and derived from renewable resources rsc.org.

This compound has characteristics that align with the principles of a green solvent. It can be synthesized from lactic acid, which is readily available from the fermentation of carbohydrates, making it a bio-based chemical. Amide bond formation, a common industrial process, is increasingly being studied in greener solvents to replace hazardous options like DMF and dichloromethane rsc.orgrsc.org. Although specific evaluations of this compound as a standalone green solvent are limited, its profile suggests it could be a candidate for such applications. Its potential biodegradability, stemming from its simple aliphatic structure with common functional groups, further enhances its green profile. The push to find replacements for solvents like NMP, which face regulatory scrutiny due to toxicity, opens opportunities for compounds like this compound google.com.

Function as a Ligand or Auxiliary in Catalytic Systems

The molecular architecture of this compound makes it a valuable scaffold in the field of asymmetric catalysis. The presence of nitrogen and oxygen atoms allows it to act as a bidentate ligand, coordinating with metal centers, while its inherent chirality can be used to induce stereoselectivity in chemical reactions.

Transition Metal Catalysis and Organocatalysis

In transition metal catalysis, ligands are crucial for modulating the metal center's reactivity and selectivity. Schiff base compounds, which often feature nitrogen and oxygen donor atoms, are well-known for their ability to form stable complexes with a wide array of transition metals for catalytic applications google.com. The hydroxyamide moiety of this compound can act as a bidentate ligand, binding to a metal through the carbonyl oxygen and the hydroxyl oxygen or the amide nitrogen. Asymmetric ligands containing both amide and hydroxyl functional groups have been shown to be effective in combination with metals like ruthenium, zinc, or titanium to catalyze key organic reactions with high selectivity google.com.

The field of organocatalysis, which uses small organic molecules to catalyze reactions, also presents opportunities for this compound derivatives. Optically active 2-hydroxyamide structures are frequently used as chiral building blocks for preparing asymmetric catalysts and chiral auxiliaries.

Design of Chiral Ligands from this compound Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome rsc.org. The auxiliary is then removed, having served its purpose of directing the formation of a specific enantiomer. Chiral auxiliaries are a cornerstone of asymmetric synthesis paint.orggoogle.com.

The this compound scaffold is an excellent starting point for the design of such auxiliaries. Its key features for this application are summarized below.

Table 2: Features of this compound as a Chiral Scaffold

| Feature | Description | Relevance in Ligand/Auxiliary Design |

|---|---|---|

| Inherent Chirality | Possesses a stereocenter at the second carbon (C2). | Can be prepared in enantiomerically pure form (R or S) from D- or L-lactic acid, respectively. This chirality is transferred during the synthesis. |

| Functional Groups | Hydroxyl (-OH) and N-methylamide group. | Provide points for further chemical modification to build more complex ligand structures. These groups also serve as coordination sites for metal ions. |

| Rigidity | The amide bond has a high rotational barrier. | Upon coordination to a metal, it can form a rigid chelate ring, which creates a well-defined chiral environment around the catalytic center, enhancing stereoselectivity. |

By modifying the hydroxyl or amide groups, a diverse library of chiral ligands and auxiliaries can be synthesized. This modularity is a highly desirable trait in modern catalyst design, allowing for the fine-tuning of steric and electronic properties to optimize performance for a specific chemical transformation.

Formulation Chemistry in Non-Biological/Industrial Contexts

In industrial formulations, such as coatings, inks, or cleaning agents, the performance of a product often relies on specialty chemicals that control interactions between different phases or components.

Surfactant and Dispersing Agent Properties

Surfactants (surface-active agents) are amphiphilic compounds that contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. This dual nature allows them to reduce surface tension at interfaces, making them useful as detergents, wetting agents, emulsifiers, and dispersants hroc.intopwinsilicone.com.

This compound possesses a simple amphiphilic structure. The hydroxyl and amide groups constitute a polar, hydrophilic head, while the methyl and ethyl groups of the propanamide backbone form a small, nonpolar, hydrophobic tail. While it is not a powerful surfactant compared to molecules with long alkyl chains, its structure gives it surface-active properties that could be useful in specific formulations.

As a dispersing agent, its function would be to adsorb onto the surface of solid particles in a liquid, preventing them from aggregating or settling hroc.intopwinsilicone.com. This is a critical function in the manufacturing of paints and inks, where pigments must be evenly distributed to ensure consistent color and performance lubrizol.com. The hydrophilic part of the molecule would extend into a polar solvent (like water), providing steric or electrostatic stabilization, while the hydrophobic part would anchor to the surface of a pigment particle. Its potential use in formulations could be as a co-surfactant or a wetting agent for moderately non-polar surfaces.

Solvent Properties for Specific Chemical Formulations

Due to a lack of available research, a detailed analysis of the solvent properties of this compound for specific chemical formulations cannot be provided at this time. The ability of a compound to act as an effective solvent is determined by a range of factors including its polarity, hydrogen bonding capacity, boiling point, and miscibility with other substances. For instance, in coating formulations, a solvent must effectively dissolve resins and other components to ensure a uniform application and film formation. In chemical synthesis, the solvent's ability to dissolve reactants and facilitate chemical reactions is paramount.

Below is a table of the basic physicochemical properties of this compound, which are foundational to its potential solvent characteristics.

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51676-15-4 |

Further empirical studies are necessary to generate the data required for a thorough evaluation of this compound as a solvent in various non-clinical applications.

Environmental Fate and Transformation Studies Academic Focus

Photodegradation Pathways and Kinetics in Aquatic and Atmospheric Environments

There is currently no available scientific literature detailing the photodegradation pathways or kinetics of 2-Hydroxy-N-methylpropanamide in either aquatic or atmospheric environments. Studies on the direct or indirect photolysis of this specific compound have not been found. Without experimental data, it is not possible to determine its rate of degradation under the influence of sunlight in water or air, nor to identify the potential photoproducts.

Biodegradation Mechanisms by Microorganisms in Environmental Systems (e.g., Soil, Water)

Specific studies on the biodegradation of this compound by microorganisms in soil or water are not available in the current scientific literature. Consequently, the mechanisms of its microbial degradation, the types of microorganisms that might be involved, and the rate of its breakdown in various environmental systems remain uncharacterized. While a related compound, N,N-Dimethyl lactamide (B1674226), has been reported as readily biodegradable, this information cannot be directly extrapolated to this compound without specific experimental verification.

Identification and Characterization of Environmental Transformation Products

As there are no published studies on the photodegradation, biodegradation, or chemical hydrolysis of this compound under environmental conditions, there is no information available regarding its environmental transformation products. The identification and characterization of metabolites or degradation products that could be formed in soil, water, or air are currently unknown.

Adsorption and Mobility Studies in Various Environmental Media

No experimental data from adsorption or mobility studies for this compound in soil, sediment, or other environmental media could be located. Therefore, its potential to adsorb to particulate matter or its mobility in the environment cannot be determined. For a structurally similar but different compound, N-methylacetamide, a high mobility in soil has been estimated, but this is not a direct indicator for the behavior of this compound.

Chemical Hydrolysis in Environmental Conditions

There is a lack of data on the chemical hydrolysis of this compound under typical environmental conditions (i.e., at varying pH levels and temperatures relevant to natural waters). The amide functional group in its structure suggests that hydrolysis is a possible degradation pathway. However, without specific kinetic studies, the rate of this process and its significance as an environmental fate process for this particular compound cannot be assessed.

Due to the absence of specific research findings for this compound in the scientific literature, no data tables on its environmental fate and transformation can be generated at this time.

Molecular Interactions in Model Chemical Systems Non Biological, Mechanistic

Interaction with Synthetic Polymers and Surfaces

While specific studies detailing the interaction of 2-Hydroxy-N-methylpropanamide with synthetic polymers and surfaces are not extensively documented, the molecule's structure suggests potential for significant adsorption and surface activity. The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptor (carbonyl and hydroxyl oxygens) allows for multiple points of attachment to polymer surfaces possessing complementary functionalities, such as polyesters, polyamides, or polyurethanes.

Interactions are likely to be governed by a combination of hydrogen bonding and weaker van der Waals forces. On polar surfaces, the hydroxyl and amide groups would be primary interaction sites. On non-polar surfaces, hydrophobic interactions involving the methyl and propyl groups would become more significant. The specific orientation and strength of these interactions would be dependent on the surface chemistry of the polymer and the solvent environment.

Table 1: Potential Interactions of this compound with Functionalized Surfaces

| Surface Functional Group | Dominant Interaction Type with this compound |

| Hydroxyl (-OH) | Hydrogen Bonding |

| Carboxyl (-COOH) | Hydrogen Bonding |

| Amine (-NH2) | Hydrogen Bonding |

| Ester (-COO-) | Hydrogen Bonding, Dipole-Dipole |

| Alkyl Chain | Van der Waals Forces (Hydrophobic Interaction) |

Hydrogen Bonding Networks and Solvation Phenomena

The capacity of this compound to form extensive hydrogen bonding networks is a defining feature of its chemical behavior. The molecule can act as both a hydrogen bond donor, via its hydroxyl and amide protons, and a hydrogen bond acceptor, through the lone pairs on its carbonyl and hydroxyl oxygen atoms. In protic solvents like water or methanol (B129727), it is expected to be readily solvated, forming a hydration shell where solvent molecules are oriented to maximize hydrogen bonding opportunities wikipedia.org.

Theoretical studies on related N-methylamides demonstrate that the carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group acts as a donor mdpi.com. The additional hydroxyl group in this compound introduces further complexity, allowing for the formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen, or intermolecular bonds with solvent molecules or other solute molecules. The balance between these interactions influences the compound's conformation and its properties in solution. The solvation shell around the molecule is dynamic, with solvent molecules continuously exchanging, though some may be more strongly associated with the solute due to favorable hydrogen bonding acs.org.

Complexation with Metal Ions and Coordination Chemistry

The amide and hydroxyl groups of this compound provide potential binding sites for metal ions, suggesting a role in coordination chemistry. The carbonyl oxygen and the hydroxyl oxygen can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes google.com. This bidentate chelation, involving both the hydroxyl and carbonyl oxygen atoms, would form a stable five-membered ring with a coordinated metal ion.

While specific studies on the coordination chemistry of this compound are limited, research on analogous α-hydroxy amides and related compounds indicates that they can form stable complexes with a variety of metal ions researchgate.netacs.org. The stability and structure of these complexes would depend on the nature of the metal ion, the pH of the solution, and the presence of competing ligands. The N-methyl group is not expected to directly participate in coordination but can influence the steric and electronic properties of the ligand.

Table 2: Potential Coordination Modes of this compound with a Metal Ion (M)

| Coordination Mode | Description |

| Monodentate (Carbonyl) | The metal ion is coordinated solely to the carbonyl oxygen. |

| Monodentate (Hydroxyl) | The metal ion is coordinated solely to the hydroxyl oxygen. |

| Bidentate (O,O-chelation) | The metal ion is chelated by both the carbonyl and hydroxyl oxygen atoms. |

Design and Study of Biomimetic Systems (Purely Chemical Analogues, Non-Clinical)

The structural motifs present in this compound, particularly the amide linkage and the hydroxyl group, are fundamental in biological systems. This makes it a candidate for use in the design of purely chemical, non-clinical biomimetic systems that mimic biological structures or functions. For instance, N-hydroxy amides have been incorporated into peptoids (N-substituted glycines) to create novel foldamers that can self-assemble into sheet-like secondary structures, mimicking aspects of protein folding nih.govchemrxiv.org.

The ability of the N-hydroxy amide group to form strong intermolecular hydrogen bonds is crucial in directing this self-assembly nih.gov. Furthermore, the metal-chelating properties of the hydroxamate-like functionality could be exploited in the development of biomimetic catalysts, where a metal ion is held in a specific geometry to facilitate a chemical reaction, analogous to the active site of a metalloenzyme ijcce.ac.ir. These systems are valuable for studying the fundamental principles of molecular recognition and catalysis in a simplified, non-biological context.

Role in Supramolecular Assembly and Self-Organization

The directional and specific nature of hydrogen bonding in this compound makes it a promising building block for supramolecular chemistry. The molecule possesses the necessary functionalities to engage in self-assembly, forming well-defined, non-covalent structures. For example, intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another can lead to the formation of linear chains or tapes, a common motif in the crystal structures of primary and secondary amides.

The presence of the hydroxyl group adds another dimension to this self-organization, allowing for the formation of more complex, three-dimensional networks through O-H···O or O-H···O=C hydrogen bonds nih.gov. Studies on related molecules, such as imidazole-phenol Schiff bases, have shown that complementary hydrogen bonding motifs can lead to the formation of stable dimeric structures and larger supramolecular assemblies nih.gov. The interplay between different hydrogen bonding possibilities, along with weaker interactions, can direct the self-organization of this compound into predictable supramolecular architectures in the solid state or in non-polar solvents.

Future Research Directions and Emerging Challenges

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of α-hydroxy amides, including 2-Hydroxy-N-methylpropanamide, is an area of active research, with a strong emphasis on developing greener and more efficient methods. Traditional chemical syntheses often require harsh conditions and generate significant waste. Future research is focused on unconventional routes that offer higher selectivity and sustainability.

One of the most promising avenues is the use of biocatalytic systems . Enzymes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, which aligns with the principles of green chemistry. For the synthesis of chiral α-hydroxy amides, a two-step enzymatic process has shown considerable potential. This involves an initial enantioselective bioreduction of an α-keto ester, followed by a lipase-catalyzed aminolysis of the resulting chiral α-hydroxy ester.

| Enzymatic Step | Catalyst Example | Substrate | Product | Key Advantage |

| Bioreduction | Saccharomyces cerevisiae (Baker's Yeast) | α-keto ester | Chiral α-hydroxy ester | High enantioselectivity (>99% ee for many substrates) |

| Aminolysis | Candida antarctica lipase (B570770) B (CALB) | Chiral α-hydroxy ester | Chiral α-hydroxy amide | High conversion rates (88-99%) |

Another innovative approach is the direct amidation of lactic acid . Research has demonstrated that this reaction can proceed smoothly under solvent-free and catalyst-free conditions, offering a highly efficient and environmentally benign pathway to α-hydroxy amides. This method is particularly attractive for industrial applications due to its simplicity and reduced environmental footprint. Further exploration into microwave-assisted and deep eutectic solvent-driven reactions could also enhance reaction rates and selectivity, providing new avenues for efficient synthesis.

Development of Novel Derivatives with Tailored Chemical and Material Properties

The functional groups of this compound—the hydroxyl and the amide—provide reactive sites for the development of a wide array of novel derivatives with customized properties. A significant future direction is the use of lactate (B86563) amides as building blocks for advanced polymers .

Drawing from research on the valorization of lactic acid derivatives, this compound can be envisioned as a monomer for the synthesis of functional polymers. For instance, the hydroxyl group can be esterified with acrylic or methacrylic acid to form novel monomers. These monomers can then be polymerized to create polymers with pendant lactate amide moieties.

Potential Polymerization Pathways for this compound Derivatives:

Monomer Synthesis: Reaction of the hydroxyl group with methacrylic anhydride (B1165640) to yield a polymerizable lactate amide methacrylate (B99206) monomer.

Polymerization: Utilizing controlled radical polymerization techniques, such as RAFT or ATRP, to produce well-defined homopolymers or block copolymers.

These polymers are expected to exhibit interesting properties, such as thermoresponsiveness and water solubility, which can be fine-tuned by altering the N-substituents on the amide group. Such tailored polymers could find applications as smart hydrogels, drug delivery vehicles, or biocompatible materials.

Integration into Advanced Functional Materials and Nanotechnologies

The unique properties of this compound and its potential derivatives make them promising candidates for integration into advanced functional materials and nanotechnologies. The ability to form polymers with tunable properties is a key enabler for these applications.

Amphiphilic block copolymers derived from lactate amide monomers could self-assemble in aqueous solutions to form nanoparticles . These nanoparticles could serve as nanocarriers for hydrophobic drugs, leveraging the biocompatibility of the lactate-based polymer backbone. For example, diblock copolymers containing a hydrophilic poly(lactate amide) block and a hydrophobic block could encapsulate therapeutic agents for targeted drug delivery.

Furthermore, the use of lactic acid bacteria in the biosynthesis of metal nanoparticles suggests another potential, albeit indirect, role for lactate derivatives in nanotechnology. nuft.edu.ua As biosafe producers, these bacteria could be utilized in green synthesis routes for metallic nanoparticles, where lactate metabolites may play a role in the reduction and stabilization of the nanoparticles. nuft.edu.ua Future research could explore how specific lactate derivatives like this compound might influence or be incorporated into such bio-inspired nanomaterial synthesis.

Challenges in Scalable and Sustainable Production of Specific Enantiomers

While promising synthetic routes are being developed, the scalable and sustainable production of single enantiomers of chiral compounds like this compound remains a significant challenge. The separation of racemic mixtures is a common industrial practice, but it can be costly and inefficient.

Key Challenges and Emerging Solutions:

| Challenge | Traditional Method | Emerging Solution |

| Enantiomer Separation | Preparative chiral chromatography (e.g., HPLC, SFC) | Chiral membrane separation: Offers lower energy consumption, continuous operation, and potential for integration with other processes. |

| Sustainability | Stoichiometric coupling reagents, harsh solvents. | Enzymatic synthesis: Utilizes biodegradable catalysts in aqueous media, reducing waste and improving safety. For example, using lipases like CALB in green solvents such as cyclopentyl methyl ether for direct amide synthesis. nih.gov |

| Process Efficiency | Batch processing, multi-step synthesis. | Continuous flow synthesis: Enables better control over reaction parameters, improved safety, and easier scale-up. |

Future efforts will likely focus on integrating asymmetric synthesis with efficient separation technologies. For instance, combining enzymatic synthesis with in-situ product removal via membrane separation could lead to highly efficient and sustainable manufacturing processes for enantiomerically pure this compound.

Advancements in Theoretical Modeling for Predictive Chemical Design

Theoretical and computational chemistry are becoming indispensable tools for accelerating the design and development of new molecules and materials. For this compound and its derivatives, theoretical modeling can provide valuable insights into their structure-property relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, predict its vibrational spectra (FT-IR and Raman), and understand its electronic properties. researchgate.net Such studies can help in elucidating reaction mechanisms and designing more efficient catalytic systems.

For designing novel derivatives, computational models can predict how modifications to the molecular structure will affect its material properties. For example, molecular dynamics simulations could be used to study the self-assembly behavior of polymers derived from this compound, predicting the morphology and stability of resulting nanoparticles. These predictive capabilities can guide experimental efforts, saving time and resources in the discovery of new functional materials.

Furthermore, understanding the non-covalent interactions, such as hydrogen bonding, is crucial for designing self-assembling systems like the β-sheets observed in some N-(hydroxy)peptide structures. nih.gov Similar computational and spectroscopic studies (NMR, CD) could be applied to oligomers of this compound to explore their potential to form ordered secondary structures. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-Hydroxy-N-methylpropanamide, and how do reaction variables influence yield?

The synthesis of this compound typically involves the reaction of 2-methylpropanamide with hydroxylamine under controlled conditions . Key variables include:

- Temperature : Elevated temperatures (50–70°C) accelerate reaction rates but may promote side reactions like over-oxidation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.

- Molar ratio : A 1:1.2 ratio of 2-methylpropanamide to hydroxylamine minimizes unreacted starting material.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H NMR confirms the presence of the hydroxyl (-OH, δ 1.5–2.0 ppm) and methyl groups (δ 1.0–1.2 ppm). C NMR identifies the carbonyl carbon (δ 170–175 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 132.16 (CHNO) .

- FT-IR : Stretching vibrations for -OH (3200–3400 cm) and amide C=O (1650–1680 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?